molecular formula C6H9Br2NS B1285978 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide CAS No. 381666-13-3

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide

Cat. No.: B1285978
CAS No.: 381666-13-3
M. Wt: 287.02 g/mol
InChI Key: DUTRAKOBMCMZOM-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is a chemical compound with the molecular formula C6H9Br2NS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide typically involves the bromination of thiophene followed by the introduction of an ethanamine group. The process can be summarized as follows:

    Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.

    Introduction of Ethanamine Group: The brominated thiophene is then reacted with ethylenediamine under controlled conditions to form 2-(5-Bromothiophen-2-yl)ethanamine.

    Formation of Hydrobromide Salt: The final step involves the reaction of 2-(5-Bromothiophen-2-yl)ethanamine with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include reduced thiophene derivatives.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)ethanamine hydrobromide
  • 2-(5-Fluorothiophen-2-yl)ethanamine hydrobromide
  • 2-(5-Iodothiophen-2-yl)ethanamine hydrobromide

Uniqueness

2-(5-Bromothiophen-2-yl)ethanamine hydrobromide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTRAKOBMCMZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585878
Record name 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381666-13-3
Record name 2-Thiopheneethanamine, 5-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381666-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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